molecular formula C10H10N4OS2 B1407134 [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea CAS No. 1971133-39-7

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea

Cat. No.: B1407134
CAS No.: 1971133-39-7
M. Wt: 266.3 g/mol
InChI Key: TWTQUZFBNJGIMD-AWNIVKPZSA-N
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Description

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide under specific conditions to form the thiazole ring. This is followed by the reaction with ethyl isocyanate to introduce the urea moiety. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this receptor, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea is unique due to its specific structural features and biological activities. Similar compounds include:

These similar compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biological Activity

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea, with the CAS number 1971133-39-7, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiophene and thiazole moiety, contributing to its potential pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C10_{10}H10_{10}N4_{4}OS2_{2}
  • Molecular Weight : 266.30 g/mol
  • IUPAC Name : [(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea
  • InChIKey : TWTQUZFBNJGIMD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by a reaction with ethyl isocyanate to introduce the urea moiety. Common solvents used include ethanol or methanol under controlled heating conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The mechanism is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for cell proliferation and survival. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with IC50_{50} values indicating potent inhibition of bacterial growth .

Anti-inflammatory Potential

While no significant anti-inflammatory activity was observed in certain studies against NF-kB mediated transcription in human chondrosarcoma cells, other derivatives of urea and thiourea have demonstrated varying degrees of anti-inflammatory effects, suggesting that modifications to the structure may enhance this activity .

Larvicidal Activity

This compound has also been evaluated for its larvicidal properties against Aedes aegypti, showing effective mortality rates at specific concentrations .

Case Studies and Experimental Findings

StudyBiological ActivityResults
AnticancerInduced apoptosis in HeLa cells; IC50_{50} = 0.37 µM
AntimicrobialPotent against S. aureus (IC50_{50} = 0.25 µg/mL)
LarvicidalLD50_{50} = 67.9 ppm against Aedes aegypti larvae

Properties

IUPAC Name

[(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQUZFBNJGIMD-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CN=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
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[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea

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